

A Technical Guide to Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 2-(1,1-dioxidothiomorpholino)acetate</i>
Cat. No.:	B1303009

[Get Quote](#)

This technical guide provides a comprehensive overview of **Ethyl 2-(1,1-dioxidothiomorpholino)acetate**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, a proposed synthetic pathway, and potential applications based on the known biological activities of the broader thiomorpholine class of compounds.

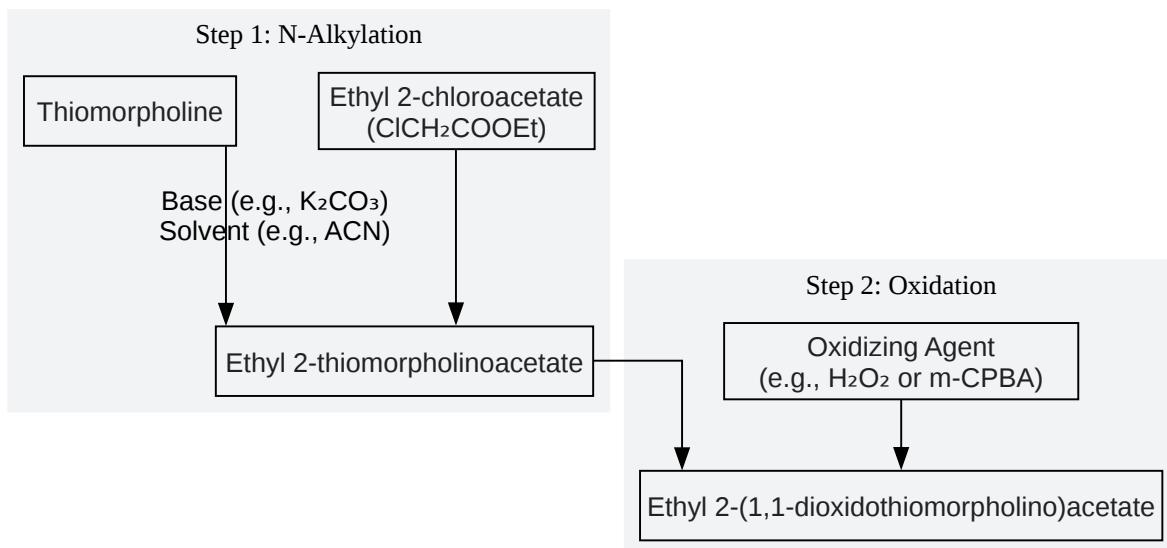
Chemical Identity and Properties

Ethyl 2-(1,1-dioxidothiomorpholino)acetate is a derivative of thiomorpholine, a saturated six-membered heterocycle containing both nitrogen and sulfur atoms. The presence of the S,S-dioxide functionality significantly influences the molecule's polarity and potential for hydrogen bonding, making it an interesting scaffold for medicinal chemistry.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetate[1].

Physicochemical and Computed Properties

The following table summarizes key identifiers and properties for **Ethyl 2-(1,1-dioxidothiomorpholino)acetate**.


Property	Value	Source
IUPAC Name	ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetate	PubChem[1]
CAS Number	343334-01-0	PubChem[1]
Molecular Formula	C ₈ H ₁₅ NO ₄ S	PubChem[1]
Molecular Weight	221.28 g/mol	PubChem[1]
Canonical SMILES	CCOC(=O)CN1CCS(=O)(=O)CC1	PubChem[1]
InChI Key	KWVBKMSCALADDUHFFFAOYSA-N	PubChem[1]
Solubility (Experimental)	>33.2 µg/mL (at pH 7.4)	PubChem[1]
XLogP3-AA (Computed)	-0.3	PubChem[1]
Hydrogen Bond Donors	0	PubChem[1]
Hydrogen Bond Acceptors	5	PubChem[1]

Synthesis and Experimental Protocols

While specific, detailed published syntheses for **Ethyl 2-(1,1-dioxidothiomorpholino)acetate** are not readily available, a logical and established two-step synthetic route can be proposed. This involves the N-alkylation of thiomorpholine S,S-dioxide with an ethyl haloacetate, or a two-step sequence starting from thiomorpholine, involving N-alkylation followed by oxidation of the sulfide.

Proposed Synthetic Workflow

The diagram below illustrates a common synthetic approach for N-substituted thiomorpholine derivatives, followed by oxidation.

[Click to download full resolution via product page](#)

A proposed two-step synthesis of the target compound.

Experimental Protocol: General Procedure for N-Alkylation and Oxidation

The following protocol is a representative, generalized procedure based on standard organic synthesis techniques for similar structures.

Step 1: Synthesis of Ethyl 2-thiomorpholinoacetate

- To a solution of thiomorpholine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq.).
- Stir the mixture at room temperature for 15-20 minutes.
- Add ethyl chloroacetate or ethyl bromoacetate (1.1 eq.) dropwise to the suspension.

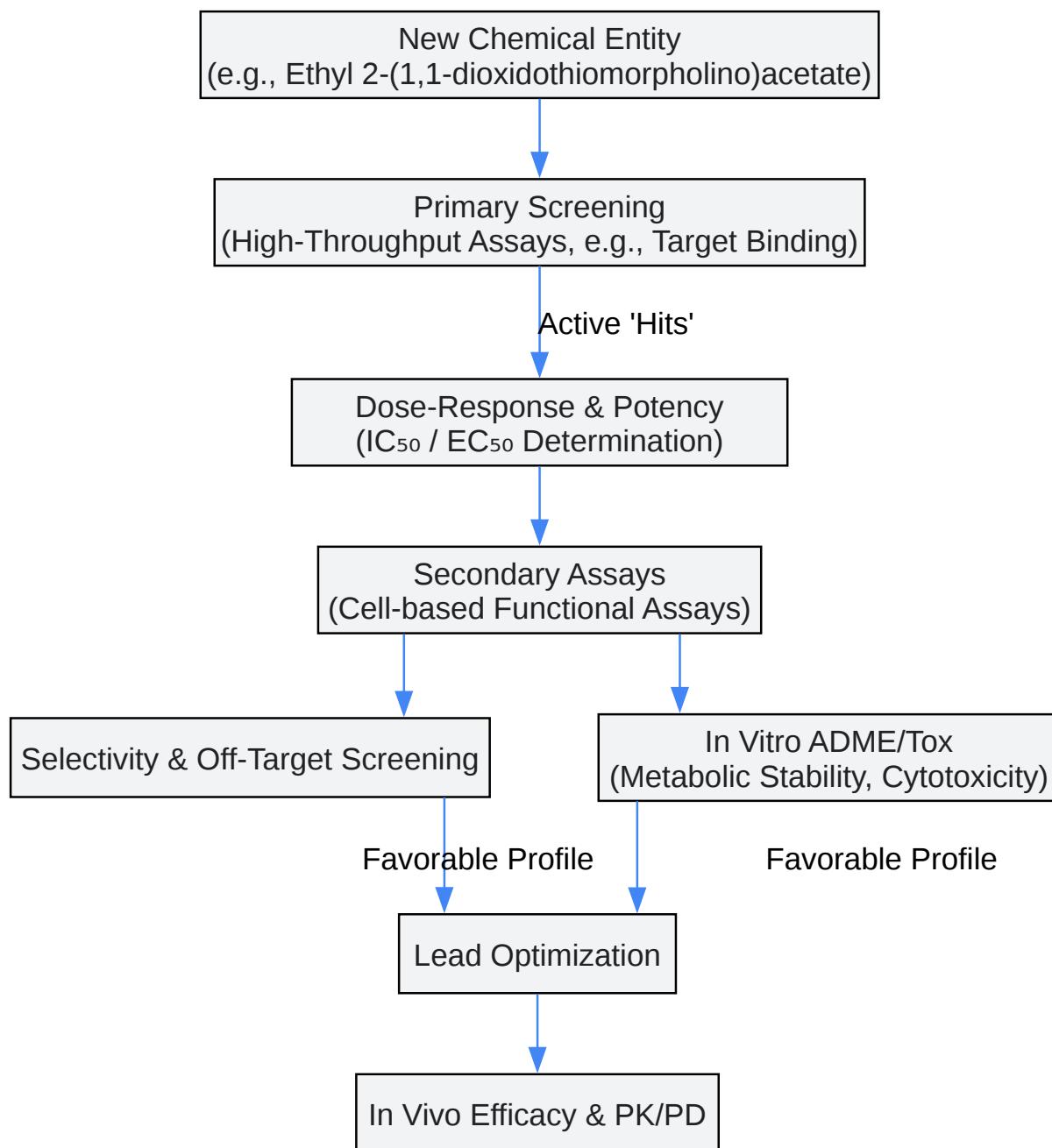
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product using column chromatography on silica gel to yield pure ethyl 2-thiomorpholinoacetate.

Step 2: Synthesis of **Ethyl 2-(1,1-dioxidothiomorpholino)acetate**

- Dissolve the ethyl 2-thiomorpholinoacetate (1.0 eq.) from Step 1 in a solvent like dichloromethane (DCM) or acetic acid.
- Cool the solution in an ice bath to 0 °C.
- Slowly add an oxidizing agent, such as hydrogen peroxide (H_2O_2 , ~2.2 eq.) or meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 eq.), portion-wise, ensuring the temperature remains below 10 °C. Mild oxidation with 1.1 equivalents of H_2O_2 can yield the corresponding S-oxide[2].
- Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS until the starting material is consumed.
- Upon completion, quench the reaction by adding a suitable reducing agent (e.g., aqueous sodium thiosulfate solution if using m-CPBA).
- Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Recrystallize or purify the resulting solid/oil by column chromatography to obtain the final product, **Ethyl 2-(1,1-dioxidothiomorpholino)acetate**.

Potential Applications and Biological Relevance

While specific biological data for **Ethyl 2-(1,1-dioxidothiomorpholino)acetate** is limited in publicly accessible literature, the thiomorpholine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.^{[3][4]}


Thiomorpholine and its S,S-dioxide analogues have been investigated for:

- Antimicrobial Activity: Modification of antibiotics like linezolid with thiomorpholine S,S-dioxide has led to compounds with potent activity against various bacterial strains.^[3]
- Antioxidant and Hypolipidemic Activity: Certain N-substituted thiomorpholine derivatives have shown the ability to inhibit lipid peroxidation and reduce levels of triglycerides and cholesterol in animal models.^[5]
- Diverse Bioactivities: The thiomorpholine core is found in molecules with antitubercular, antiprotozoal, anti-inflammatory, and anticancer properties.^{[3][4]}

Given these precedents, **Ethyl 2-(1,1-dioxidothiomorpholino)acetate** serves as a valuable building block or lead compound for the development of novel therapeutic agents.

Workflow for Biological Screening

For a novel compound like **Ethyl 2-(1,1-dioxidothiomorpholino)acetate**, a structured screening cascade is essential to identify and characterize its biological activity. The following diagram outlines a typical workflow for a new chemical entity (NCE) in a drug discovery context.

[Click to download full resolution via product page](#)

A generalized workflow for new chemical entity screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetate | C8H15NO4S | CID 2763377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Ethyl 2-(1,1-dioxidothiomorpholino)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303009#ethyl-2-1-1-dioxidothiomorpholino-acetate-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com